molecular formula C18H19N3O3S B2864177 6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-71-6

6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2864177
CAS No.: 864857-71-6
M. Wt: 357.43
InChI Key: VCGUYYMHXBKXDN-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thienopyridine core with a 6-acetyl group and a 2-(2-phenylacetamido) substituent. The thieno[2,3-c]pyridine scaffold is characterized by a thiophene ring fused to a pyridine ring at the 2,3-c positions, creating a bicyclic system with distinct electronic and steric properties.

Properties

IUPAC Name

6-acetyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-11(22)21-8-7-13-14(10-21)25-18(16(13)17(19)24)20-15(23)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGUYYMHXBKXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives . Additionally, the use of cyanoacetamides in the presence of various reagents and catalysts can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet . This method offers advantages such as high surface area, simple preparation, and modification, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs in the Thieno[2,3-c]pyridine Series

BI71772: 6-Acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

The closest analog is BI71772 (CAS 899958-58-8, C₁₈H₁₈FN₃O₃S), which differs only by the presence of a 4-fluorophenyl group in the acetamido moiety instead of a phenyl group . Key comparisons include:

  • Molecular Weight : 375.42 g/mol (vs. ~375 g/mol estimated for the target compound).
  • Biological Activity: While specific data for BI71772 are unavailable, fluorinated analogs often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts.
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

This compound (CAS 193537-14-3) features a Boc-protected amine and an ethyl ester group instead of acetyl and carboxamide substituents . Key differences:

  • Functional Groups : The ethyl ester and Boc group may confer lower polarity and higher stability during synthesis but require deprotection for biological activity.

Thieno[2,3-b]pyridine Derivatives

3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide

This antiplasmodial agent () shares a carboxamide group but differs in core structure (thieno[2,3-b]pyridine vs. 2,3-c) and substituents (3,6-diamino, 5-cyano, fluorophenyl) .

  • Core Structure Impact : The 2,3-b fusion alters ring geometry, affecting π-π stacking and hydrogen-bonding interactions with biological targets.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

This derivative includes a methoxyphenyl and ethoxycarbonyl group, highlighting how electron-donating groups (e.g., methoxy) influence solubility and reactivity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BI71772 Compound
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine Thieno[2,3-b]pyridine
Molecular Weight ~375 g/mol 375.42 g/mol Not reported
Key Substituents 6-acetyl, 2-(2-phenylacetamido) 6-acetyl, 4-fluorophenyl 3,6-diamino, 5-cyano, fluorophenyl
IR/NMR Features Expected C=O (1731 cm⁻¹) Similar to target compound C≡N (2215 cm⁻¹), NH (3463 cm⁻¹)
Bioactivity Hypothesized enzyme inhibition Not reported Antiplasmodial (IC₅₀ = 0.87 μM)

Substituent Effects on Activity

  • Fluorine vs. Phenyl : Fluorine in BI71772 may improve target binding through halogen bonding or increased lipophilicity .
  • Carboxamide vs. Ester : Carboxamide groups favor hydrogen bonding with biological targets, while esters may serve as prodrugs requiring hydrolysis .

Biological Activity

6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This molecular formula indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus5.12 ± 0.05
Bacillus subtilis2.29 ± 0.05
Pseudomonas aeruginosa2.48 ± 0.11
Candida albicansNot effective

The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Candida albicans .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to targets involved in cell wall synthesis and protein production.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial activity, particularly through the introduction of different substituents on the phenyl ring .
  • Docking Studies : In silico docking studies demonstrated that the compound has a high binding affinity for bacterial enzymes crucial for survival. The binding interactions were analyzed using molecular dynamics simulations, confirming stability in the active site of target proteins .

Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while the compound shows promising antimicrobial activity, further investigations are required to assess its cytotoxicity in human cell lines.

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